molecular formula C34H54N4O6 B1140415 N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt CAS No. 108321-20-6

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt

Cat. No.: B1140415
CAS No.: 108321-20-6
M. Wt: 614.8 g/mol
InChI Key: BPZRECFZFZDXFS-OOAIBONUSA-N
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Description

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt is a tripeptide compound consisting of alanine, proline, and leucine residues, with a carboxybenzyl (Cbz) protecting group at the N-terminus. This compound is often used in peptide synthesis and research due to its stability and reactivity .

Mechanism of Action

Target of Action

It is known that this compound is an n-terminal carboxybenzyl blocked tripeptide .

Mode of Action

It is known that this compound may be used in solid-phase peptide synthesis (SPPS) , which suggests that it could interact with its targets to form larger peptide structures.

Biochemical Pathways

Given its role in peptide synthesis , it can be inferred that it may be involved in protein synthesis and related biochemical pathways.

Result of Action

As a compound used in peptide synthesis , it can be inferred that it may contribute to the formation of larger peptide structures, which could have various effects depending on the specific peptides formed.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (alanine) to a solid resin. Subsequent amino acids (proline and leucine) are added sequentially through coupling reactions. The carboxybenzyl (Cbz) group is used to protect the N-terminus of the peptide during synthesis .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilization .

Chemical Reactions Analysis

Types of Reactions

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Individual amino acids or shorter peptide fragments.

    Deprotection: Free peptide without the Cbz group.

    Coupling: Extended peptide chains.

Scientific Research Applications

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt is unique due to its specific sequence of amino acids and the presence of the Cbz protecting group. This combination provides stability and reactivity, making it valuable in peptide synthesis and research .

Properties

CAS No.

108321-20-6

Molecular Formula

C34H54N4O6

Molecular Weight

614.8 g/mol

IUPAC Name

dicyclohexylazanium;(2S)-4-methyl-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoate

InChI

InChI=1S/C22H31N3O6.C12H23N/c1-14(2)12-17(21(28)29)24-19(26)18-10-7-11-25(18)20(27)15(3)23-22(30)31-13-16-8-5-4-6-9-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14-15,17-18H,7,10-13H2,1-3H3,(H,23,30)(H,24,26)(H,28,29);11-13H,1-10H2/t15-,17-,18-;/m0./s1

InChI Key

BPZRECFZFZDXFS-OOAIBONUSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)[O-])NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2

SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)CC(C(=O)[O-])NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2

Origin of Product

United States

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